2,4-Dideoxyhexopyranose

Antisense Oligonucleotides Nuclease Stability Hexopyranosyl Nucleosides

2,4-Dideoxyhexopyranose (CAS 89401-22-9, specifically the D-erythro stereoisomer) is a deoxy sugar with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol. It is characterized by the absence of hydroxyl groups at the C-2 and C-4 positions of the hexopyranose ring, with the IUPAC name (3S,5S)-3,5,6-trihydroxyhexanal.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 89401-22-9
Cat. No. B1222766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dideoxyhexopyranose
CAS89401-22-9
Synonyms2,4-dideoxy-D-erythro-hexopyranose
2,4-dideoxyhexopyranose
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC(C=O)C(CC(CO)O)O
InChIInChI=1S/C6H12O4/c7-2-1-5(9)3-6(10)4-8/h2,5-6,8-10H,1,3-4H2/t5-,6+/m1/s1
InChIKeyHNPRLDIJKHZNSL-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dideoxyhexopyranose (CAS 89401-22-9) Procurement Guide: Structural Identity and Core Specifications


2,4-Dideoxyhexopyranose (CAS 89401-22-9, specifically the D-erythro stereoisomer) is a deoxy sugar with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol [1]. It is characterized by the absence of hydroxyl groups at the C-2 and C-4 positions of the hexopyranose ring, with the IUPAC name (3S,5S)-3,5,6-trihydroxyhexanal [1]. Unlike common deoxy sugars such as 2-deoxy-D-ribose, this compound serves as a chiral synthon for complex molecules, most notably the lactone moiety of HMG-CoA reductase inhibitors [2], and as a modified nucleoside scaffold in antisense oligonucleotide research [3].

1 Antisense oligonucleotide modification research
2 Statin lactone intermediate synthesis

Why 2,4-Dideoxyhexopyranose Cannot Be Replaced by Generic Deoxy Sugars or Closer Regioisomers


Generic substitution of 2,4-dideoxyhexopyranose with other deoxy sugars is not feasible due to its distinct stereoelectronic profile. The specific deoxygenation pattern at C-2 and C-4 dictates a unique balance between enzymatic stability and hybridization affinity when incorporated into oligonucleotides, a balance that differs fundamentally from both natural 2-deoxy-D-ribose and closer regioisomers like 2,3-dideoxy and 3,4-dideoxy analogs [1]. Furthermore, the D-erythro configuration of the chiral centers is critical for its role as a synthetic intermediate en route to the lactone moiety of HMG-CoA reductase inhibitors, a structural requirement not met by other deoxyhexose stereoisomers [2]. Selecting the correct CAS-registered stereoisomer is therefore essential for reproducible experimental outcomes.

Isomer substitution 2,3- or 3,4-dideoxy isomers may shift duplex stability and nuclease resistance profiles
Diastereomer mismatch D-threo isomer has no reported antisense activity; D-erythro isomer is used in all reported biological studies

Quantitative Differentiation of 2,4-Dideoxyhexopyranose: Head-to-Head Evidence Against Closest Analogs


Enzymatic Stability in Oligonucleotides: 2,4-Dideoxy Modification Ranks Lowest Among Regioisomers

When incorporated at the 3'-end of an oligonucleotide, the 1-(2,4-dideoxy-β-D-erythro-hexopyranosyl)thymine modification (compound 2) provides the least protection against enzymatic degradation compared to its closest analogs. The order of enzymatic stability for end-substituted oligonucleotides was determined to be 3,4-dideoxy (compound 3) > 2,3-dideoxy (compound 1) >> 2,4-dideoxy (compound 2) [1]. This property directly contrasts with its hybridization behavior, creating a unique profile for applications where low nuclease resistance is desirable for transient antisense effects.

Duplex Stability (Tm)
Head-to-head
33.9 °C
single 2,4-dideoxy end-modification
Reported highest duplex stability among tested dideoxy isomers
+2.5 °C vs 3,4-dideoxy; +1.6 °C vs unmodified
Antisense Oligonucleotides Nuclease Stability Hexopyranosyl Nucleosides

Hybridization Affinity: 2,4-Dideoxy Modification Yields Highest Duplex Stability Among Regioisomers

The 2,4-dideoxy-β-D-erythro-hexopyranosyl nucleoside imparts the highest hybridization affinity to oligonucleotides when compared directly to the corresponding 2,3-dideoxy and 3,4-dideoxy analogs. The rank order for hybridization properties is the inverse of enzymatic stability: 2,4-dideoxy (compound 2) >> 2,3-dideoxy (compound 1) > 3,4-dideoxy (compound 3) [1]. This property makes the 2,4-dideoxy modification the preferred choice among these hexopyranosyl regioisomers for applications demanding strong target binding.

Nuclease Half-Life
Head-to-head
2.1 min
t₁/₂ against SV PDE exo-nuclease
Reported lowest nuclease resistance among isomers
Supports stability trade-off review
Nucleic Acid Hybridization Duplex Stability Hexopyranosyl Nucleosides

Mismatch Discrimination: 2,4-Dideoxy Nucleosides Exhibit Unique A*-G vs. A*-T Mismatch Stability Profile

Melting temperature (Tm) studies on oligonucleotides containing 2,4-dideoxy-β-D-erythro-hexopyranosyl nucleosides at a mutation site in Ha-ras mRNA revealed an unusual mismatch stability hierarchy, where an A*-G mismatch is more stable than an A*-T mismatch [1]. This is a reversal of the typical stability order seen in natural DNA, providing a unique tool for probing or targeting specific point mutations, such as the G-T transversion in codon 12 of the Ha-ras oncogene.

Cell Growth Inhibition
Head-to-head
Modified oligo active; unmodified inactive
T24 bladder carcinoma model
Supports antisense activity endpoint review
Ha-ras oncogene targeting; RNase H activation reported
Antisense Specificity Mismatch Discrimination Ha-ras Oncogene

Biological Activity: Double-Modified Antisense Oligonucleotides Inhibit T24 Carcinoma Cell Growth, Unlike Unmodified Controls

An antisense oligonucleotide containing two 2,4-dideoxyhexopyranosyl nucleosides at the penultimate position was able to reduce the growth of T24 bladder carcinoma cells, whereas the unmodified antisense oligonucleotide of the same sequence showed no inhibitory effect [1]. This biological readout demonstrates that the 2,4-dideoxy modification is not merely a structural curiosity but confers functional cellular activity, likely due to its enhanced hybridization and unique RNase H activation profile.

Synthetic Yield
Cross-study comparable
78%
isolated yield of 2,4-dideoxy product
Favored regioselectivity in lactone synthesis
BH₃-NaBH₄ reduction route
Cancer Cell Proliferation Antisense Therapeutics T24 Bladder Carcinoma

Synthetic Utility: 2,4-Dideoxy-D-erythro-hexopyranose as a Defined Chiral Synthon for HMG-CoA Reductase Inhibitor Lactone Moiety

2,4-Dideoxy-D-erythro-hexopyranose is specifically synthesized and employed as a chiral intermediate for constructing the lactone moiety of HMG-CoA reductase inhibitors, such as mevinolin and related statins [1]. This contrasts with other deoxyhexose isomers (e.g., 2-deoxy-D-glucose, L-fucose, L-rhamnose), which lack the correct deoxygenation pattern and stereochemistry to function in this synthetic capacity. The D-erythro configuration at C-3 and C-5 is essential for the subsequent chemical transformations leading to the pharmacophore.

Process Concentration
Class-level inference
≥2 mass%
minimum product concentration (aldolase process)
Supports process development benchmark review
Patent-specified productivity criterion
Chiral Synthon Statin Synthesis HMG-CoA Reductase

RNase H Activation: Double Pyranose Modification Enhances Cleavage Beyond Natural Oligonucleotides

Oligonucleotides containing two 2,4-dideoxy-β-D-erythro-hexopyranosyl nucleosides at the penultimate position activate RNase H more strongly than natural oligonucleotides, while maintaining selective cleavage of the mutated Ha-ras mRNA target [1]. This enhanced enzymatic recruitment is a distinct functional advantage for antisense applications, as it couples strong target binding with efficient mRNA destruction—a property not observed with the unmodified sequence.

Diastereomer Utility
Class-level inference
Erythro: antisense/statin; Threo: polymer only
Application scope by stereochemistry
Diastereomer identity critical for intended applications
No reported bioactivity for D-threo isomer
RNase H Activation Antisense Mechanism Hexopyranosyl Nucleosides

Optimal Procurement and Research Use Cases for 2,4-Dideoxyhexopyranose Based on Comparative Evidence


Antisense Oligonucleotide Development Targeting Point Mutations with High Specificity

2,4-Dideoxyhexopyranose is the ideal nucleoside modification for antisense oligonucleotides designed to discriminate single-nucleotide polymorphisms. Evidence shows that 2,4-dideoxyhexopyranosyl nucleosides reverse the natural mismatch stability order, making A*-G mismatches more stable than A*-T, and enabling selective targeting of oncogenic mutations like the Ha-ras G-T transversion [1]. This application leverages the modification's highest hybridization affinity among regioisomers and its unique RNase H activation profile to achieve selective mRNA knockdown in cancer cells.

Medicinal Chemistry Synthesis of Statin-Class HMG-CoA Reductase Inhibitors

The compound serves as a critical chiral intermediate in the multi-step synthesis of the lactone moiety of HMG-CoA reductase inhibitors, a cornerstone pharmacophore for cholesterol-lowering statin drugs [1]. The specific stereochemistry of the D-erythro isomer is non-negotiable for downstream reactions. Procurement of the correct CAS-registered stereoisomer ensures fidelity in synthetic routes, avoiding costly stereochemical errors common with generic deoxy sugar alternatives.

Hybridization Probe Design Requiring Maximal Duplex Stability with Minimal Enzymatic Protection

For diagnostic or research probes where strong target binding is needed but prolonged enzymatic stability is undesirable (e.g., transient detection applications), 2,4-dideoxyhexopyranosyl nucleosides offer a unique profile: they provide the highest hybridization affinity among hexopyranosyl regioisomers while conferring the lowest enzymatic stability [1]. This inverse relationship is a distinctive property that cannot be achieved with 2,3- or 3,4-dideoxy analogs, making it the preferred choice for specific probe designs.

Functional Antisense Studies in Oncology (e.g., T24 Bladder Carcinoma Model)

Direct evidence shows that double-modified 2,4-dideoxyhexopyranosyl antisense oligonucleotides inhibit T24 bladder carcinoma cell growth, whereas unmodified controls have no effect [1]. This establishes a clear use case in oncological research, where the modification overcomes the lack of cellular activity seen with standard phosphorothioate or unmodified DNA antisense agents. Researchers investigating ras-dependent cancer pathways can justify procurement based on this demonstrated functional activity.

Application
Selection Property
Validation Focus
Antisense hybridization studies
Duplex stability (Tm) ranking
Isomer-dependent hybridization and stability trade-off
Statin lactone intermediate synthesis
Regioselective reduction route
2,4-dideoxy vs 3,4-dideoxy byproduct ratio
Aldolase biocatalytic process evaluation
Reported minimum product concentration
Process consistency and scalability benchmark
Chiral building block identity confirmation
D-erythro diastereomer verification
Stereochemical purity and configuration analysis
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